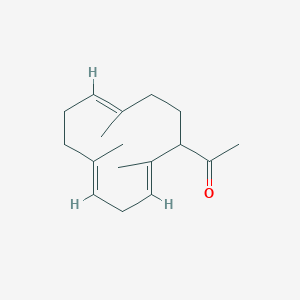

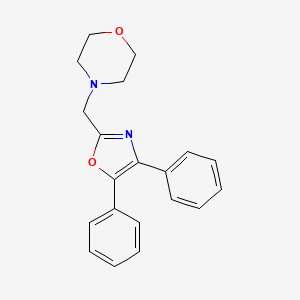

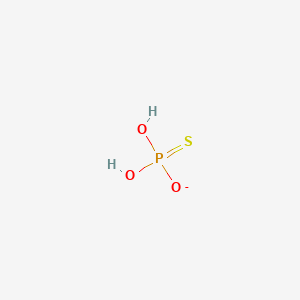

![molecular formula C10H13N5O4 B13816584 Adenosine,[8-14C]](/img/structure/B13816584.png)

Adenosine,[8-14C]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

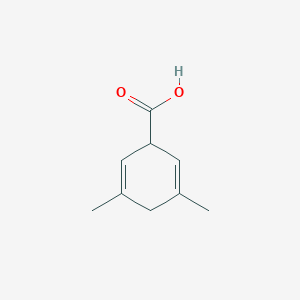

Adenosine,[8-14C] is a radiolabeled form of adenosine, where the carbon-8 position of the adenine moiety is labeled with the radioactive isotope carbon-14. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The radiolabeled version, Adenosine,[8-14C], is primarily used in scientific research to trace and study metabolic pathways and biochemical reactions involving adenosine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,[8-14C] typically involves the incorporation of carbon-14 into the adenine ring. This can be achieved through various synthetic routes, one of which includes the reaction of [8-14C]adenine with ribose-1-phosphate in the presence of a phosphorylase enzyme. The reaction conditions often require a controlled environment to ensure the stability of the radioactive isotope and the integrity of the nucleoside structure.

Industrial Production Methods

Industrial production of Adenosine,[8-14C] involves large-scale synthesis using automated systems to handle radioactive materials safely. The process includes the synthesis of [8-14C]adenine, followed by its enzymatic or chemical coupling with ribose. The final product is purified using chromatographic techniques to ensure high purity and specific activity.

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine,[8-14C] undergoes various chemical reactions, including:

Phosphorylation: Conversion to adenosine monophosphate (AMP), adenosine diphosphate (ADP), and ATP.

Deamination: Conversion to inosine by adenosine deaminase.

Glycosidic Bond Cleavage: Hydrolysis to adenine and ribose.

Common Reagents and Conditions

Phosphorylation: Catalyzed by kinases in the presence of ATP.

Deamination: Catalyzed by adenosine deaminase under physiological conditions.

Glycosidic Bond Cleavage: Acidic or enzymatic hydrolysis.

Major Products Formed

AMP, ADP, ATP: Through phosphorylation.

Inosine: Through deamination.

Adenine and Ribose: Through glycosidic bond cleavage.

Wissenschaftliche Forschungsanwendungen

Adenosine,[8-14C] is widely used in scientific research due to its radioactive labeling, which allows for the tracing and quantification of adenosine in various biochemical pathways. Some key applications include:

Metabolic Studies: Tracing the metabolism of adenosine in cells and tissues.

Enzyme Kinetics: Studying the activity of enzymes like adenosine deaminase and kinases.

Signal Transduction: Investigating the role of adenosine in signaling pathways involving cAMP.

Pharmacological Research: Evaluating the effects of drugs on adenosine metabolism and signaling.

Wirkmechanismus

Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding triggers various intracellular signaling pathways, including the activation or inhibition of adenylate cyclase, leading to changes in cAMP levels. Adenosine also influences ion channels, such as potassium and calcium channels, affecting cellular excitability and neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Inosine: A nucleoside formed by the deamination of adenosine.

Guanosine: A nucleoside similar to adenosine but with guanine instead of adenine.

Xanthosine: A nucleoside formed by the oxidation of guanosine.

Uniqueness of Adenosine,[8-14C]

Adenosine,[8-14C] is unique due to its radioactive labeling, which allows for precise tracing and quantification in biochemical studies. This makes it an invaluable tool for studying adenosine metabolism and its role in various physiological and pathological processes.

Eigenschaften

Molekularformel |

C10H13N5O4 |

|---|---|

Molekulargewicht |

269.23 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i3+2 |

InChI-Schlüssel |

OIRDTQYFTABQOQ-USSWDBROSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N([14CH]=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)